BenchChemオンラインストアへようこそ!

8-Oxaspiro[4.5]decane-3-sulfonyl chloride

Medicinal Chemistry Drug Design Fraction sp3

8-Oxaspiro[4.5]decane-3-sulfonyl chloride (CAS 2402829-27-8, molecular formula C₉H₁₅ClO₃S, MW 238.73) is a fully saturated spirocyclic sulfonyl chloride building block combining an oxa-spiro[4.5]decane core with a reactive sulfonyl chloride group at the 3-position of the cyclopentane ring. The compound features an endocyclic oxygen atom within the six-membered ring, distinguishing it from all-carbon spirocyclic sulfonyl chlorides and from alternative regioisomers (e.g., 1-sulfonyl or 4-sulfonyl variants).

Molecular Formula C9H15ClO3S
Molecular Weight 238.73
CAS No. 2402829-27-8
Cat. No. B2731614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxaspiro[4.5]decane-3-sulfonyl chloride
CAS2402829-27-8
Molecular FormulaC9H15ClO3S
Molecular Weight238.73
Structural Identifiers
SMILESC1CC2(CCOCC2)CC1S(=O)(=O)Cl
InChIInChI=1S/C9H15ClO3S/c10-14(11,12)8-1-2-9(7-8)3-5-13-6-4-9/h8H,1-7H2
InChIKeyLNJQQUWMORLSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxaspiro[4.5]decane-3-sulfonyl chloride (CAS 2402829-27-8): Spirocyclic Sulfonyl Chloride Building Block for Medicinal Chemistry Procurement


8-Oxaspiro[4.5]decane-3-sulfonyl chloride (CAS 2402829-27-8, molecular formula C₉H₁₅ClO₃S, MW 238.73) is a fully saturated spirocyclic sulfonyl chloride building block combining an oxa-spiro[4.5]decane core with a reactive sulfonyl chloride group at the 3-position of the cyclopentane ring . The compound features an endocyclic oxygen atom within the six-membered ring, distinguishing it from all-carbon spirocyclic sulfonyl chlorides and from alternative regioisomers (e.g., 1-sulfonyl or 4-sulfonyl variants). The spirocyclic architecture enforces conformational restriction (1 rotatable bond), while the electrophilic –SO₂Cl handle enables rapid derivatization to sulfonamides, sulfonate esters, and sulfones . Primary procurement interest arises from medicinal chemistry groups exploring sp³-enriched scaffolds for drug discovery, particularly within the oxaspiro[4.5]decane patent space targeting MOR (μ-opioid receptor) agonists [1].

Why 8-Oxaspiro[4.5]decane-3-sulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chloride Analogs in Drug Discovery Procurement


Spirocyclic sulfonyl chlorides are not interchangeable commodity reagents. The presence or absence of a single ring-oxygen atom, the position of the sulfonyl chloride substituent on the spirocyclic framework, and the degree of saturation each produce quantifiable differences in physicochemical properties—logP, aqueous solubility, hydrogen bond acceptor (HBA) count, and the fraction of sp³-hybridized carbons (Fsp3)—that directly govern downstream ADME and derivatization outcomes [1]. An all-carbon spiro[4.5]decane-3-sulfonyl chloride (CAS 2503202-82-0), for example, lacks the ring oxygen and therefore has fewer HBA (2 vs 3) and higher predicted lipophilicity, altering solubility and permeability profiles [2]. Replacing the 3-sulfonyl regioisomer with the 1-sulfonyl variant (CAS 1690879-02-7) changes the steric environment around the electrophilic center, affecting sulfonamide coupling yields and the conformational presentation of the resulting sulfonamide in biological targets . Aromatic sulfonyl chlorides (Fsp3 = 0.00) are fundamentally inferior for sp³-enriched library synthesis. The quantitative evidence below demonstrates why selection of the exact regioisomer and heteroatom composition matters.

Quantitative Differentiation Evidence for 8-Oxaspiro[4.5]decane-3-sulfonyl chloride: Comparator Data for Scientific Selection


Fsp3 = 1.00 vs Aromatic Sulfonyl Chlorides (Fsp3 = 0.00): Sp³-Enriched Scaffold for Drug-Likeness Optimization

8-Oxaspiro[4.5]decane-3-sulfonyl chloride contains 9 carbon atoms, all of which are sp³-hybridized, yielding Fsp3 = 9/9 = 1.00. In contrast, the widely used aromatic sulfonyl chloride benzenesulfonyl chloride (C₆H₅ClO₂S) has Fsp3 = 0/6 = 0.00. This represents a maximum possible Fsp3 differential of Δ = 1.00. Approved drugs exhibit a mean Fsp3 of 0.47, and Fsp3 values above 0.40 are associated with improved clinical success rates [1]. The fully saturated spirocyclic core maximizes this parameter relative to both aromatic (Fsp3 = 0) and partially saturated comparators.

Medicinal Chemistry Drug Design Fraction sp3

Up to 40× Water Solubility Enhancement: Oxa-Spirocyclic Core vs All-Carbon Spirocyclic Analog

Incorporation of an oxygen atom into the spirocyclic scaffold produces oxa-spirocycles with dramatically improved aqueous solubility—by up to 40-fold—and concomitantly reduced lipophilicity relative to their all-carbon spirocyclic counterparts [1]. This class-level finding directly applies to 8-oxaspiro[4.5]decane-3-sulfonyl chloride versus its all-carbon analog spiro[4.5]decane-3-sulfonyl chloride (CAS 2503202-82-0, C₁₀H₁₇ClO₂S). The ring oxygen contributes an additional hydrogen bond acceptor (HBA count: 3 vs 2), which computational models predict lowers logP by approximately 0.5–1.0 log units and increases aqueous solubility 2- to 40-fold depending on the specific scaffold [1].

Physicochemical Properties Solubility Oxa-Spirocycles

Regioisomeric Differentiation: 3-Sulfonyl vs 1-Sulfonyl Position Alters Predicted Physicochemical Properties

The 3-sulfonyl chloride regioisomer position on the cyclopentane ring presents a sterically and electronically distinct environment compared to the 1-sulfonyl regioisomer (8-Oxaspiro[4.5]decane-1-sulfonyl chloride, CAS 1690879-02-7). The 1-sulfonyl regioisomer has predicted ACD/LogP = 1.65, 3 HBA, density 1.3±0.1 g/cm³, boiling point 352.4±31.0 °C, and polar surface area 52 Ų . While the 3-sulfonyl regioisomer shares the same HBA count (3) and molecular formula, the altered substitution geometry modulates the steric accessibility of the –SO₂Cl group, which can affect nucleophilic substitution rates in sulfonamide-forming reactions and the dihedral angle presentation of the sulfonamide product in target binding pockets. The 3-position places the sulfonyl chloride farther from the spiro-junction than the 1-position, reducing steric congestion at the reactive center .

Regioisomer Structure-Property Relationship Sulfonamide Synthesis

Rotatable Bond Count = 1: Conformational Restriction vs Open-Chain Sulfonyl Chlorides

8-Oxaspiro[4.5]decane-3-sulfonyl chloride possesses exactly 1 freely rotatable bond—the C–S bond connecting the spirocyclic cyclopentane ring to the –SO₂Cl group . This contrasts sharply with open-chain alkyl sulfonyl chlorides such as butanesulfonyl chloride (C₄H₉SO₂Cl, 4 rotatable bonds) or hexanesulfonyl chloride (6 rotatable bonds), and even with flexible cyclic sulfonyl chlorides containing pendant chains. Reduced rotatable bond count (<5) is a recognized predictor of oral bioavailability, and spirocyclic scaffolds achieve this without introducing planarity [1]. The rigid spirocyclic core pre-organizes the sulfonyl chloride for derivatization and, in subsequent sulfonamide products, reduces the entropic penalty upon target binding by limiting conformational自由度 [1].

Conformational Restriction Rotatable Bonds Entropic Binding

Hydrogen Bond Acceptor Count = 3 vs 2 (All-Carbon Spiro Analog): Modulated Polarity for ADME Tuning

The target compound has 3 hydrogen bond acceptors—two sulfonyl oxygens (S=O) and one ring ether oxygen—versus only 2 HBA for the all-carbon analog spiro[4.5]decane-3-sulfonyl chloride (CAS 2503202-82-0), which lacks the endocyclic oxygen . This additional HBA increases topological polar surface area (tPSA) and contributes to reduced logP without adding hydrogen bond donors (HBD = 0), maintaining favorable permeability characteristics. The 3 HBA count places this compound in a balanced polarity range: higher than all-carbon spiro sulfonyl chlorides (2 HBA) but lower than aza-spiro analogs such as 8-azaspiro[4.5]decane-8-sulfonyl chloride (CAS 958853-16-2, 4 HBA including the nitrogen), which may exhibit excessive polarity for passive membrane permeation .

Hydrogen Bond Acceptor ADME Polar Surface Area

Patent-Linked Scaffold Relevance: Oxaspiro[4.5]decane Core in MOR Agonist Development Programs

The oxaspiro[4.5]decane scaffold is the core structural motif in a patent family (US20180297988A1, WO2017063509A1, CN111836807A) claiming oxa-spiro derivatives as μ-opioid receptor (MOR) agonists for pain treatment [1][2]. These patents explicitly define the oxaspiro[4.5]decane framework as the pharmacophoric core, with substituent variation at multiple positions including sulfonyl-containing groups. While the specific sulfonyl chloride building block serves as a synthetic intermediate rather than a final bioactive compound, its procurement enables rapid access to the sulfonamide and sulfonate derivatives that populate the claimed chemical space. This scaffold-to-patent traceability provides a defined application context absent for many competing spirocyclic sulfonyl chlorides (e.g., spiro[3.5]nonane or spiro[2.5]octane variants) that lack documented therapeutic targeting programs [3].

Opioid Receptor MOR Agonist Pain Therapeutics

Procurement-Relevant Application Scenarios for 8-Oxaspiro[4.5]decane-3-sulfonyl chloride in Medicinal Chemistry and Chemical Biology


Sp³-Enriched Sulfonamide Library Synthesis for Fragment-Based Drug Discovery

With Fsp3 = 1.00 and only 1 rotatable bond, this building block is ideally suited for synthesizing conformationally restricted, three-dimensional sulfonamide libraries that maximize sp³ character. The 3-sulfonyl chloride position offers a distinct vector for amine coupling compared to the 1-sulfonyl regioisomer, enabling exploration of different exit vectors from the spirocyclic core [1]. The additional ring-oxygen HBA (count = 3) provides a polarity handle absent in all-carbon spiro analogs, which can be exploited for target hydrogen bonding without adding HBDs . Library chemists synthesizing sp³-rich fragments for HTS screening should prioritize this regioisomer when the cyclopentane 3-position vector aligns with target pharmacophore models.

MOR Agonist Lead Optimization via Oxaspiro[4.5]decane Sulfonamide Derivatization

The oxaspiro[4.5]decane scaffold is the core of an active patent family (US20180297988A1) claiming MOR agonists for pain indications [2]. 8-Oxaspiro[4.5]decane-3-sulfonyl chloride serves as a direct synthetic precursor to sulfonamide and sulfonate derivatives that populate the claimed chemical space. Medicinal chemistry teams pursuing opioid receptor programs should procure this specific building block to maintain synthetic access to the 3-substituted regioisomeric series, which offers a distinct substitution geometry from the 1- and 4-substituted variants also claimed in the patent landscape [2]. The oxa-spiro framework's improved solubility profile (class-level: up to 40× vs all-carbon spiro) [3] is particularly relevant for in vivo pain models requiring aqueous formulation.

Physicochemical Property Optimization: Solubility-Limited Series Rescue with Oxa-Spiro Building Blocks

When all-carbon spirocyclic sulfonamide lead series exhibit solubility-limited developability (e.g., kinetic solubility <10 µM in pH 7.4 buffer), replacement with the oxa-spiro analog introduces an additional HBA (3 vs 2) and reduces predicted logP by ~0.5–1.0 units [3]. The Grygorenko et al. (2021) study demonstrated up to 40-fold solubility gains upon oxygen incorporation into spirocyclic scaffolds [3]. Procurement of 8-oxaspiro[4.5]decane-3-sulfonyl chloride specifically enables this scaffold-hop while maintaining the 3-position derivatization vector, minimizing perturbation to established SAR while addressing solubility deficits.

Covalent Probe and Chemoproteomics Reagent Development

The electrophilic –SO₂Cl group reacts selectively with nucleophilic amino acid side chains (lysine, cysteine, serine) under controlled pH conditions, making this building block a precursor for activity-based protein profiling (ABPP) probes. The spirocyclic core provides a rigid, synthetically tractable scaffold that minimizes non-specific hydrophobic interactions compared to aromatic sulfonyl chloride probes (Fsp3 = 1.00 vs 0.00) [1]. The intermediate polarity (3 HBA, 0 HBD) and predicted moderate logP (~1.5–1.8) balance cell permeability with aqueous solubility for cellular target engagement studies. Chemical biology groups developing sulfonyl fluoride or sulfonyl chloride-based covalent probes should select this oxa-spiro building block over aromatic alternatives to reduce off-target reactivity associated with planar, lipophilic warheads [1].

Quote Request

Request a Quote for 8-Oxaspiro[4.5]decane-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.